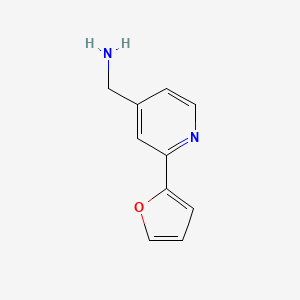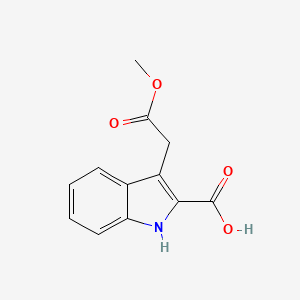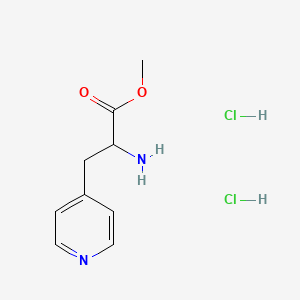
Dimethyl 4-methoxy-5-nitrophthalate
Overview
Description
Dimethyl 4-methoxy-5-nitrophthalate, also known as DMMNP, is a synthetic chemical compound. It has a molecular formula of C11H11NO7 and an average mass of 269.207 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure visualization is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.21 g/mol. Additional physical and chemical properties are not specified in the search results.Scientific Research Applications
Bioactive Compound Synthesis
Nitronaphthalenes, similar in structure to Dimethyl 4-methoxy-5-nitrophthalate, have been isolated from an endophytic fungus, Coniothyrium sp. These compounds, known from chemical synthesis but identified as natural products for the first time, exhibited antibacterial, antifungal, and antialgal properties. Their structures were confirmed by chemical synthesis, highlighting their potential as bioactive agents (Krohn et al., 2008).
Chemical Transformations and Synthesis
Research has been conducted on the synthesis conditions of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which demonstrates the intricate chemical reactions that can be applied to similar compounds for creating diverse molecular structures. The best reaction conditions were identified, offering insights into esterification and reaction mechanisms that could be applicable to this compound (W. Pen, 2014).
Photocatalysis and Environmental Applications
Studies on the photochemical transformation of dimethyl phthalate (DMP) in the atmospheric aqueous environment have shown that compounds like this compound could undergo similar transformations. These reactions involve the generation of hydroxyl radicals and subsequent transformation into various products, which could have implications for environmental remediation and the understanding of atmospheric chemistry (Lei et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, Dimethyl 4-nitrophthalate, indicates that the product causes burns of eyes, skin, and mucous membranes. It reacts violently with water, is flammable, and containers may explode when heated . It’s important to note that these hazards may not be identical for Dimethyl 4-methoxy-5-nitrophthalate, but they provide some insight into potential risks.
Properties
IUPAC Name |
dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-17-9-5-7(11(14)19-3)6(10(13)18-2)4-8(9)12(15)16/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGASGVVPYSDBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743542 | |
| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856806-20-7 | |
| Record name | Dimethyl 4-methoxy-5-nitrobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)




![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)
![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)




![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)
